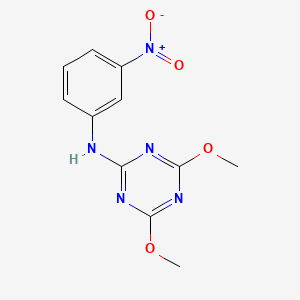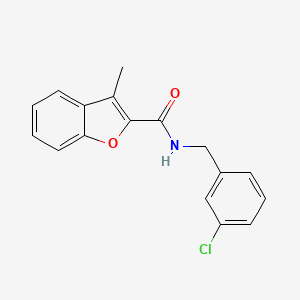
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule compound that has shown promising results in scientific research for a variety of applications. In
科学的研究の応用
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer research, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide exerts its effects by binding selectively to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide leads to a cascade of intracellular signaling events, including the activation of protein kinases and the inhibition of adenylate cyclase. These signaling events ultimately lead to the biological effects of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, such as anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In animal studies, 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been shown to increase insulin sensitivity and improve glucose tolerance, making it a potential therapeutic agent for diabetes. 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied in animal models and has shown promising results in various disease models. However, one limitation of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is its selectivity for the adenosine A3 receptor, which may limit its therapeutic potential in certain diseases. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in humans.
将来の方向性
There are several areas of future research for 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. One area of interest is the potential use of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in combination with other therapeutic agents for the treatment of cancer and inflammation. Another area of research is the development of more selective adenosine A3 receptor agonists with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide in the treatment of neurological disorders, including the development of novel drug delivery systems for targeted delivery to the brain.
合成法
The synthesis of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide involves a multi-step process starting from 2-methoxybenzylamine. The first step involves the protection of the amine group with a Boc group, followed by acylation with isobutyryl chloride. The resulting intermediate is then subjected to a reductive amination with 2-methoxybenzaldehyde to yield 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFWADRCAJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)

![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
